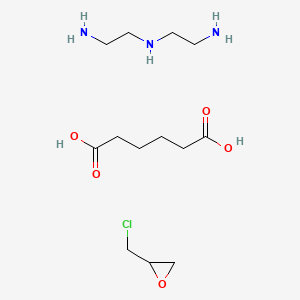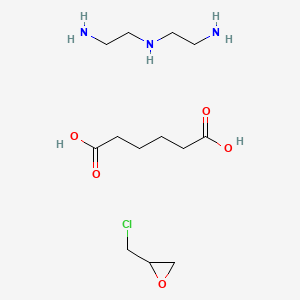
Adipic acid, diethylenetriamine, epichlorohydrin resin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyaminopolyamide-epichlorohydrin resin. These resins are predominantly used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength to paper products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a multi-step process:
Polymerization: Adipic acid reacts with diethylenetriamine to form a polyaminoamide prepolymer.
Cross-linking: The polyaminoamide prepolymer is then cross-linked with epichlorohydrin.
Industrial Production Methods
In industrial settings, the production of this resin involves precise control of reaction conditions to ensure the desired properties of the final product. The process typically includes:
Temperature Control: Maintaining optimal temperatures during the polymerization and cross-linking steps to ensure efficient reactions.
pH Adjustment: Adjusting the pH to around 4.5 using concentrated hydrochloric acid to stabilize the resin.
Analyse Des Réactions Chimiques
Types of Reactions
Adipic acid, diethylenetriamine, epichlorohydrin resin undergoes several types of chemical reactions:
Polymerization: Formation of the polyaminoamide prepolymer from adipic acid and diethylenetriamine.
Cross-linking: Reaction of the prepolymer with epichlorohydrin to form azetidinium groups.
Hydrolysis: The resin can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the polymer chains.
Common Reagents and Conditions
Adipic Acid: A dicarboxylic acid used as the starting material for polymerization.
Diethylenetriamine: A polyamine that reacts with adipic acid to form the prepolymer.
Epichlorohydrin: A cross-linking agent that reacts with the prepolymer to introduce azetidinium groups.
Major Products Formed
Polyaminoamide Prepolymer: Formed from the reaction of adipic acid and diethylenetriamine.
Cross-linked Resin: The final product formed by the reaction of the prepolymer with epichlorohydrin.
Applications De Recherche Scientifique
Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications:
Paper Industry: Used as a wet strength agent to enhance the durability of paper products.
Adhesives: Employed in the formulation of adhesives, particularly for wood products.
Biomedical Applications: Investigated for potential use in drug delivery systems due to its biocompatibility.
Environmental Applications: Used in water treatment processes to remove contaminants.
Mécanisme D'action
The mechanism of action of adipic acid, diethylenetriamine, epichlorohydrin resin involves the formation of azetidinium groups during the cross-linking step with epichlorohydrin. These groups are highly reactive and can form covalent bonds with cellulose fibers in paper, providing significant wet strength . The resin’s effectiveness is attributed to its ability to form stable cross-links that resist hydrolysis and other degradation processes .
Comparaison Avec Des Composés Similaires
Adipic acid, diethylenetriamine, epichlorohydrin resin is unique compared to other similar compounds due to its specific combination of reactants and the resulting properties:
Polyamide-epichlorohydrin Resin: Similar in structure but may use different polyamines and dicarboxylic acids.
Urea-formaldehyde Resin: Another wet strength resin but requires acidic conditions for curing and has environmental concerns due to formaldehyde emissions.
Melamine-formaldehyde Resin: Offers high bonding strength but also has formaldehyde-related issues.
Similar Compounds
Propriétés
Numéro CAS |
84836-82-8 |
|---|---|
Formule moléculaire |
C13H28ClN3O5 |
Poids moléculaire |
341.83 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2 |
Clé InChI |
QAVIDTFGPNJCCX-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N |
Numéros CAS associés |
25212-19-5 82056-50-6 70914-39-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


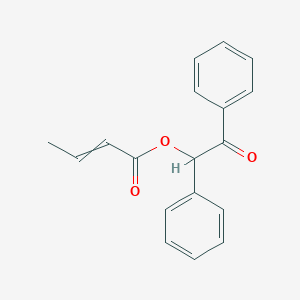


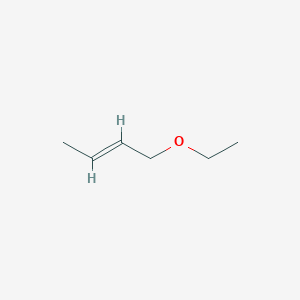
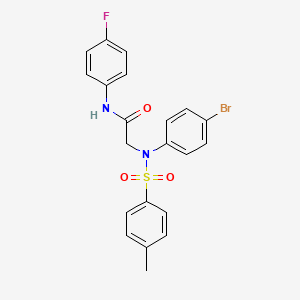
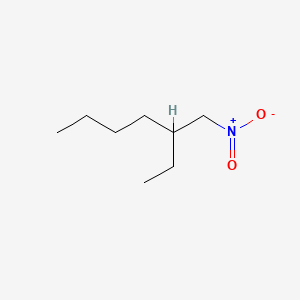
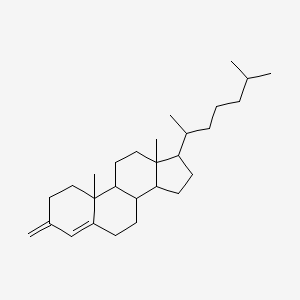
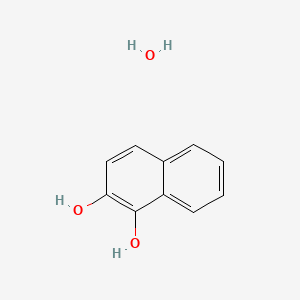
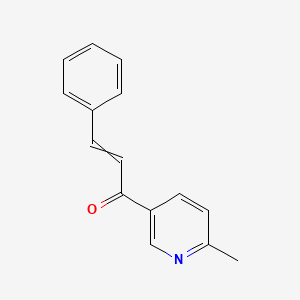
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
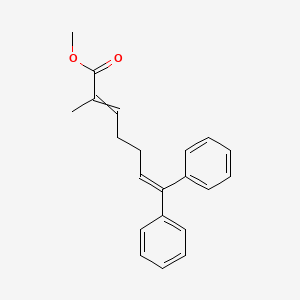
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
